Cas no 16732-71-1 (7-Bromo-1H-indole-2-carboxylic acid)
7-Bromo-1H-indole-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 7-Bromo-1H-indole-2-carboxylic acid
- 7-Bromoindole-2-carboxylic acid
- 7-BROMO-2-INDOLECARBOXYLIC ACID
- 1H-Indole-2-carboxylic acid, 7-bromo-
- ZKGMXVLKFBRKNN-UHFFFAOYSA-N
- STL554144
- Indole-2-carboxylic acid, 7-bromo-
- BBL100351
- SB13960
- RP28403
- PF10412
- TRA0065820
- 7
- SCHEMBL3722103
- 16732-71-1
- CS-W008408
- 7-Bromo-1H-indole-2-carboxylic acid #
- CHEMBL83667
- AC-5214
- EN300-145856
- AKOS005144106
- B-8670
- MFCD00744954
- BB 0248936
- 7-Bromoindole-2-carboxylic acid, 95%
- Z431558930
- DTXSID10341698
- FT-0602627
- FS-3286
- SY110415
- AMY1737
- DTXCID30292779
- DB-007196
-
- MDL: MFCD00744954
- Inchi: 1S/C9H6BrNO2/c10-6-3-1-2-5-4-7(9(12)13)11-8(5)6/h1-4,11H,(H,12,13)
- InChI Key: ZKGMXVLKFBRKNN-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC2C=C(C(=O)O)NC=21
Computed Properties
- Exact Mass: 238.95800
- Monoisotopic Mass: 238.95819g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 53.1
Experimental Properties
- Density: 1.838 g/cm3
- Melting Point: 238-243 °C
- Boiling Point: 470.9°C at 760 mmHg
- Flash Point: 238.6 °C
- Refractive Index: 1.749
- PSA: 53.09000
- LogP: 2.62860
7-Bromo-1H-indole-2-carboxylic acid Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315,H319
- Warning Statement: P305 +P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/38
- Safety Instruction: 26
-
Hazardous Material Identification:
- Storage Condition:2-8°C
7-Bromo-1H-indole-2-carboxylic acid Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
7-Bromo-1H-indole-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B124787-1g |
7-Bromo-1H-indole-2-carboxylic acid |
16732-71-1 | ≥95.0% | 1g |
¥534.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B124787-5g |
7-Bromo-1H-indole-2-carboxylic acid |
16732-71-1 | ≥95.0% | 5g |
¥1705.90 | 2023-09-04 | |
| Fluorochem | 079992-250mg |
7-Bromo-1H-indole-2-carboxylic acid |
16732-71-1 | 95% | 250mg |
£26.00 | 2022-03-01 | |
| Fluorochem | 079992-1g |
7-Bromo-1H-indole-2-carboxylic acid |
16732-71-1 | 95% | 1g |
£58.00 | 2022-03-01 | |
| Fluorochem | 079992-5g |
7-Bromo-1H-indole-2-carboxylic acid |
16732-71-1 | 95% | 5g |
£195.00 | 2022-03-01 | |
| Fluorochem | 079992-10g |
7-Bromo-1H-indole-2-carboxylic acid |
16732-71-1 | 95% | 10g |
£328.00 | 2022-03-01 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R024400-250mg |
7-Bromo-1H-indole-2-carboxylic acid |
16732-71-1 | 95% | 250mg |
¥61 | 2024-05-25 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R024400-1g |
7-Bromo-1H-indole-2-carboxylic acid |
16732-71-1 | 95% | 1g |
¥200 | 2024-05-25 | |
| TRC | B696355-100mg |
7-Bromo-1h-indole-2-carboxylic acid |
16732-71-1 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B696355-250mg |
7-Bromo-1h-indole-2-carboxylic acid |
16732-71-1 | 250mg |
$ 87.00 | 2023-04-18 |
7-Bromo-1H-indole-2-carboxylic acid Suppliers
7-Bromo-1H-indole-2-carboxylic acid Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on 7-Bromo-1H-indole-2-carboxylic acid
Recent Advances in the Application of 7-Bromo-1H-indole-2-carboxylic acid (CAS: 16732-71-1) in Chemical Biology and Pharmaceutical Research
7-Bromo-1H-indole-2-carboxylic acid (CAS: 16732-71-1) has emerged as a key scaffold in medicinal chemistry and drug discovery due to its versatile reactivity and potential biological activities. Recent studies have highlighted its significance as a building block for the synthesis of novel heterocyclic compounds with promising pharmacological properties. This research brief synthesizes the latest findings on this compound, focusing on its synthetic applications, mechanism of action, and therapeutic potential.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 7-Bromo-1H-indole-2-carboxylic acid in the development of selective kinase inhibitors. Researchers utilized this compound as a core structure to design novel ATP-competitive inhibitors targeting Bruton's tyrosine kinase (BTK), showing remarkable selectivity profiles in preclinical models of autoimmune diseases. The bromo-substitution at the 7-position was found to be crucial for maintaining optimal binding interactions with the target protein.
In the field of antimicrobial research, a team from the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters (2024) the synthesis of 7-Bromo-1H-indole-2-carboxylic acid derivatives with potent activity against multidrug-resistant Gram-positive pathogens. The lead compound from this series exhibited minimum inhibitory concentrations (MICs) in the range of 0.5-2 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) strains, while showing minimal cytotoxicity against mammalian cells.
Recent advances in synthetic methodology have expanded the accessibility of 7-Bromo-1H-indole-2-carboxylic acid derivatives. A 2024 Nature Protocols paper detailed an improved palladium-catalyzed cross-coupling approach that enables efficient functionalization at multiple positions of the indole ring system. This methodological breakthrough has significantly enhanced the compound's utility in diversity-oriented synthesis for drug discovery programs.
The compound's potential in cancer therapeutics was highlighted in a recent Cancer Research publication (2024), where 7-Bromo-1H-indole-2-carboxylic acid-based PROTACs (proteolysis targeting chimeras) demonstrated selective degradation of oncogenic proteins. The bromo-substitution was shown to be essential for maintaining the optimal linker geometry required for effective ternary complex formation between the target protein and E3 ubiquitin ligase.
Ongoing clinical trials (as of Q2 2024) are investigating several drug candidates derived from 7-Bromo-1H-indole-2-carboxylic acid, particularly in the areas of inflammatory diseases and oncology. Preliminary results from Phase I studies suggest favorable pharmacokinetic profiles and manageable safety characteristics for these novel therapeutic agents.
From a commercial perspective, the global market for 7-Bromo-1H-indole-2-carboxylic acid and its derivatives is projected to grow at a CAGR of 8.2% from 2024 to 2030, according to a recent industry report by Market Research Future. This growth is driven by increasing R&D investments in small molecule therapeutics and the compound's versatility in medicinal chemistry applications.
Future research directions for 7-Bromo-1H-indole-2-carboxylic acid derivatives include exploration of their potential in targeted protein degradation, allosteric modulation of protein-protein interactions, and as chemical probes for biological target validation. The unique physicochemical properties imparted by the bromo-substitution continue to make this scaffold particularly valuable for addressing challenging drug targets.
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